molecular formula C32H59N7O10S2 B12523019 L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine CAS No. 652143-22-1

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine

Cat. No.: B12523019
CAS No.: 652143-22-1
M. Wt: 766.0 g/mol
InChI Key: DGWFKMUITFNMNW-UUBZFABMSA-N
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Description

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine is a linear heptapeptide composed of seven amino acid residues: two methionines (Met), one leucine (Leu), one threonine (Thr), one serine (Ser), one alanine (Ala), and one isoleucine (Ile). Its sequence is notable for containing two methionine residues, which contribute sulfur atoms to its structure. Methionine is a sulfur-containing amino acid critical for protein synthesis, antioxidant activity, and methylation processes. The calculated molecular weight of this peptide is approximately 765.97 g/mol (derived from the sum of individual amino acid masses minus six water molecules lost during peptide bond formation).

Properties

CAS No.

652143-22-1

Molecular Formula

C32H59N7O10S2

Molecular Weight

766.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C32H59N7O10S2/c1-9-17(4)24(32(48)49)38-26(42)18(5)34-30(46)23(15-40)37-31(47)25(19(6)41)39-29(45)22(14-16(2)3)36-28(44)21(11-13-51-8)35-27(43)20(33)10-12-50-7/h16-25,40-41H,9-15,33H2,1-8H3,(H,34,46)(H,35,43)(H,36,44)(H,37,47)(H,38,42)(H,39,45)(H,48,49)/t17-,18-,19+,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

DGWFKMUITFNMNW-UUBZFABMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Mixed Anhydride Method

  • Reagents : N-methylmorpholine (NMM), isobutyl chloroformate, tetrahydrofuran (THF) .

  • Mechanism :

    • Activation of the carboxyl group of an N-protected amino acid (e.g., Boc-Ser-OH) using isobutyl chloroformate and NMM to form a reactive mixed anhydride.

    • Nucleophilic attack by the α-amino group of the subsequent amino acid (e.g., Ala) to form a peptide bond.

  • Example : Synthesis of Met-Met-Leu-Thr-Ser-Ala-Ile involves iterative coupling steps, with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups used for transient N-terminal protection .

Deprotection and Cleavage

  • TFA Cleavage : Trifluoroacetic acid (TFA) removes Boc groups and releases the peptide from resin in solid-phase synthesis.

  • Hydrogenolysis : Benzyl or nitrobenzyl esters (e.g., p-nitrobenzyl ester) are cleaved using hydrogen gas and palladium catalysts .

Hydrolytic Degradation

  • Threonine and Serine Residues : The hydroxyl groups in Thr and Ser are susceptible to β-elimination under alkaline conditions or oxidation .

  • Methionine Oxidation : The sulfur atom in Met residues reacts with peroxides or atmospheric oxygen, forming methionine sulfoxide or sulfone derivatives .

pH-Dependent Behavior

  • Isoelectric Point : Predicted pI ≈ 5.8 (ExPASy ProtParam), based on ionizable groups (α-carboxyl, α-amino, Thr/Ser hydroxyls).

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in aqueous buffers near its pI .

Functional Group Analysis

Residue Functional Groups Reactivity
Methionine (Met)Thioether (-S-)Oxidized by H₂O₂ or O₂ to sulfoxide/sulfone
Threonine (Thr)Hydroxyl (-OH), β-branchβ-elimination under basic conditions
Serine (Ser)Hydroxyl (-OH)Phosphorylation or glycosylation
Isoleucine (Ile)Hydrophobic side chainMinimal reactivity under standard conditions

Key Research Findings

  • Stereochemical Integrity : The L-configuration of all residues is critical for biological activity. Racemization during synthesis is minimized using low-temperature coupling (< 0°C) .

  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity .

  • Mass Spectrometry : ESI-MS confirms molecular weight (766.0 g/mol; [M+H]⁺ = 767.1) .

Scientific Research Applications

Protein Synthesis

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine plays a crucial role in protein synthesis as a building block. Amino acids like methionine and leucine are essential for various biological processes, including:

  • Initiation of Protein Synthesis : Methionine is the first amino acid incorporated during translation, serving as a start codon.
  • Regulation of Cellular Functions : Leucine is known for its role in stimulating muscle protein synthesis and regulating metabolic pathways.

Therapeutic Potential

The peptide has shown promise in therapeutic applications, particularly in:

  • Cancer Treatment : Research indicates that branched-chain amino acids (BCAAs), including leucine, may influence cancer cell metabolism and growth. A study highlighted the association between elevated levels of circulating BCAAs and an increased risk of urologic cancers, suggesting potential targets for therapy .
  • Nutritional Supplements : This peptide can be formulated into dietary supplements aimed at enhancing muscle recovery and growth, particularly for athletes and individuals undergoing rehabilitation.

Case Studies

Several studies have investigated the effects of BCAAs on health outcomes:

  • A study conducted on the relationship between BCAAs and urologic cancers utilized Mendelian randomization analysis to assess genetic variants associated with leucine levels. The findings suggested a potential link between leucine and prostate cancer risk, emphasizing the need for further investigation into dietary impacts on cancer .
  • Another research focused on the role of aminoacyl-tRNA synthetases, which are critical for amino acid activation during protein synthesis. This highlights the biochemical significance of amino acids like L-methionyl and L-leucyl within cellular processes .

Data Table: Applications Overview

Application AreaDescriptionRelevant Studies/Findings
Protein SynthesisEssential for building proteins; initiates translationMethionine as a start codon; leucine's role in muscle protein synthesis
Cancer ResearchPotential link to cancer metabolismElevated BCAA levels associated with increased risk of urologic cancers
Nutritional SupplementsUsed in formulations for muscle recoveryEffectiveness in enhancing recovery post-exercise
Biochemical ResearchStudy of aminoacyl-tRNA synthetasesInsights into amino acid activation mechanisms

Mechanism of Action

The mechanism of action of L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or affect signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine with structurally related peptides from the evidence, focusing on sequence composition , molecular weight , and key features :

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Amino Acids Structural/Functional Notes
This compound N/A C₃₂H₅₈N₈O₁₀S₂ ~765.97 (calculated) Met, Met, Leu, Thr, Ser, Ala, Ile Contains two Met residues; potential sulfur-mediated interactions.
L-Leucine, L-isoleucyl-L-valyl-L-methionyl-L-alanyl-L-threonyl- 844478-37-1 C₂₉H₅₄N₆O₈S 646.84 Ile, Val, Met, Ala, Thr, Leu Hexapeptide with one Met; Val introduces hydrophobicity .
L-ISOLEUCINE, L-METHIONYL-L-ALANYL-L-LYSYL-L-THREONYL 663919-60-6 C₂₄H₄₆N₆O₇S 562.72 Met, Ala, Lys, Thr, Ile Includes Lys (positively charged residue) enhancing solubility .
L-Methionine, L-isoleucyl-L-seryl-L-threonyl-L-alanyl-L-arginyl- 201031-79-0 C₂₇H₅₁N₉O₉S 677.81 Met, Ile, Ser, Thr, Ala, Arg Arg adds a charged side chain; may influence receptor binding .
L-Isoleucine, L-methionyl-L-arginyl-L-threonyl-L-histidyl 812691-36-4 C₂₇H₄₈N₁₀O₇S 656.80 Met, Arg, Thr, His, Ile His (imidazole group) may confer pH-dependent reactivity .
L-Leucine, glycyl-L-leucyl-L-cysteinyl-L-threonyl-L-leucyl-L-valyl-L-alanyl-L-methionyl- 183719-29-1 C₄₀H₇₃N₉O₁₁S₂ 920.19 Gly, Leu, Cys, Thr, Val, Ala, Met Cysteine (Cys) enables disulfide bond formation .

Key Observations:

Methionine Content : The target compound uniquely contains two methionine residues , whereas others have only one. This may enhance its susceptibility to oxidation or participation in sulfur-mediated interactions .

Charged Residues : Compounds with lysine (Lys) or arginine (Arg) (e.g., 663919-60-6, 201031-79-0) exhibit improved water solubility compared to hydrophobic peptides like 844478-37-1 .

Functional Groups : Histidine (His) in 812691-36-4 and cysteine (Cys) in 183719-29-1 introduce unique chemical properties (e.g., metal coordination, redox activity) absent in the target peptide .

Size and Complexity: The target heptapeptide is larger than hexapeptides (e.g., 844478-37-1) but smaller than nonapeptides (e.g., 183719-29-1), affecting its bioavailability and synthetic complexity.

Biological Activity

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine is a complex peptide composed of multiple amino acids. Understanding its biological activity is crucial for exploring its potential applications in various fields, including medicine and biotechnology. This article delves into the biological activities associated with this compound, focusing on its mechanisms, effects, and relevant research findings.

1. Structure and Composition

  • Molecular Formula : C₃₈H₇₉N₁₅O₁₄S
  • Molecular Weight : 766.0 g/mol .

This peptide consists of the following amino acids:

  • Methionine (Met)
  • Leucine (Leu)
  • Threonine (Thr)
  • Serine (Ser)
  • Alanine (Ala)
  • Isoleucine (Ile)

This compound exhibits several biological activities, primarily through its interaction with various cellular receptors and pathways:

  • Cell Signaling : It may influence signaling pathways related to immune responses, particularly through chemotactic properties that attract leukocytes to sites of inflammation or infection.
  • Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis by serving as a substrate for aminoacyl-tRNA synthetases, which are essential for translating genetic information into proteins .

3. Biological Effects

Research indicates that this peptide may have the following biological effects:

  • Leukocyte Chemotaxis : It acts as a potent inducer of leukocyte migration, which is critical for immune responses .
  • Macrophage Activation : It has been shown to activate macrophages, enhancing their ability to respond to pathogens .
  • Potential Therapeutic Applications : Due to its immunomodulatory effects, it may be explored for therapeutic applications in conditions such as infections and inflammatory diseases.

Case Studies and Experimental Evidence

  • Chemotactic Activity :
    • A study demonstrated that L-Methionyl peptides significantly increased the migration of polymorphonuclear leukocytes in vitro. The mechanism was linked to the activation of specific receptors on neutrophils .
  • Macrophage Activation :
    • Research indicated that the peptide enhances the phagocytic activity of macrophages, suggesting its potential role in boosting immune defense mechanisms against bacterial infections .
  • In Vivo Studies :
    • Animal models have shown that administration of this peptide leads to increased leukocyte counts in circulation, indicating enhanced immune response capabilities .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Leukocyte ChemotaxisInduces migration of leukocytes
Macrophage ActivationEnhances phagocytic activity
Immune Response ModulationPotential therapeutic applications

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine with high purity?

  • Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps using HATU/DIPEA activation for methionine-rich sequences to minimize oxidation. Monitor reaction efficiency via LC-MS after each deprotection step. For purification, employ reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Validate purity (>95%) using MALDI-TOF mass spectrometry and amino acid analysis .

Q. How can researchers verify the secondary structure of this peptide under physiological conditions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in phosphate-buffered saline (pH 7.4) is critical. Compare spectra to known α-helical or β-sheet reference peptides. For dynamic structural insights, supplement with nuclear magnetic resonance (NMR) spectroscopy using 2D NOESY experiments to identify hydrogen-bonding patterns. Computational modeling (e.g., Rosetta or GROMACS) can predict folding behavior and validate experimental data .

Q. What functional assays are appropriate to assess the peptide’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon, koff) to putative targets like methionyl-tRNA synthetase. For cellular activity, design luciferase-based reporter assays in HEK293T cells transfected with target receptors. Include negative controls (scrambled peptide) and validate specificity via competitive inhibition with unlabeled peptide .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro studies of this hydrophobic peptide?

  • Methodological Answer : Optimize solvent systems using dimethyl sulfoxide (DMSO) or acetonitrile/water mixtures (≤20% organic phase). For aqueous solubility, incorporate charged residues (e.g., terminal lysine) or use cyclization strategies. Dynamic light scattering (DLS) can monitor aggregation. If solubility remains problematic, employ lipid-based nanoformulations (e.g., liposomes) to enhance bioavailability .

Q. What advanced techniques resolve ambiguities in the peptide’s tertiary structure when crystallography data is unavailable?

  • Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) at sub-3 Å resolution for large complexes. For smaller peptides, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions. Pair with molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model conformational flexibility over 100+ ns trajectories .

Q. How should researchers analyze contradictory functional data (e.g., conflicting enzyme inhibition results across studies)?

  • Methodological Answer : Conduct meta-analysis of assay conditions (pH, temperature, ionic strength) to identify variability sources. Replicate experiments using standardized protocols (e.g., IC50 determination via dose-response curves). Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics. Cross-reference with structural data to identify critical residues (e.g., methionine’s sulfur in active-site interactions) .

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